molecular formula C7H9NO2 B069153 2-(Methylaminomethylidene)cyclopentane-1,3-dione CAS No. 193472-62-7

2-(Methylaminomethylidene)cyclopentane-1,3-dione

Cat. No. B069153
M. Wt: 139.15 g/mol
InChI Key: WUIWOXSPCNAGIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Methylaminomethylidene)cyclopentane-1,3-dione, also known as MAMD, is a synthetic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. MAMD is a cyclic imine that contains a methylamino group and a carbonyl group, which makes it a versatile intermediate for the synthesis of a variety of biologically active compounds.

Mechanism Of Action

The mechanism of action of 2-(Methylaminomethylidene)cyclopentane-1,3-dione is not well understood, but it is believed to act as a Michael acceptor, reacting with nucleophiles such as amino acids and thiols. 2-(Methylaminomethylidene)cyclopentane-1,3-dione has been shown to form covalent adducts with cysteine residues in proteins, which may explain its neurotoxic effects.

Biochemical And Physiological Effects

2-(Methylaminomethylidene)cyclopentane-1,3-dione has been shown to have potent neurotoxic effects in vitro and in vivo. It has been demonstrated to inhibit the function of nicotinic acetylcholine receptors, which are involved in neurotransmission. 2-(Methylaminomethylidene)cyclopentane-1,3-dione has also been shown to induce oxidative stress and apoptosis in neuronal cells. However, the exact biochemical and physiological effects of 2-(Methylaminomethylidene)cyclopentane-1,3-dione are still under investigation.

Advantages And Limitations For Lab Experiments

The advantages of using 2-(Methylaminomethylidene)cyclopentane-1,3-dione in lab experiments include its high reactivity, which allows for the synthesis of a variety of biologically active compounds, and its potential as a building block for the construction of supramolecular structures. However, the limitations of using 2-(Methylaminomethylidene)cyclopentane-1,3-dione include its neurotoxicity, which makes it difficult to work with, and its potential to form covalent adducts with proteins, which may interfere with experimental results.

Future Directions

For research on 2-(Methylaminomethylidene)cyclopentane-1,3-dione include the development of new synthetic methods for its preparation, the investigation of its potential as a ligand for metal ions, and the exploration of its biological activity in vivo. 2-(Methylaminomethylidene)cyclopentane-1,3-dione may also be used as a tool for the study of nicotinic acetylcholine receptors and their role in neurotransmission. Additionally, the development of 2-(Methylaminomethylidene)cyclopentane-1,3-dione-based sensors for the detection of nucleophiles may have applications in the field of chemical sensing.

Synthesis Methods

The synthesis of 2-(Methylaminomethylidene)cyclopentane-1,3-dione can be achieved by the condensation of cyclopentanone with methylamine in the presence of acetic acid. The resulting product is a yellow solid that can be purified by recrystallization from ethanol. The yield of 2-(Methylaminomethylidene)cyclopentane-1,3-dione can be improved by using excess methylamine and by refluxing the reaction mixture for a longer period of time.

Scientific Research Applications

2-(Methylaminomethylidene)cyclopentane-1,3-dione has been studied for its potential applications in the synthesis of biologically active compounds such as amino acids, peptides, and alkaloids. It has also been investigated as a ligand for metal ions and as a building block for the construction of supramolecular structures. 2-(Methylaminomethylidene)cyclopentane-1,3-dione has been used as a precursor for the synthesis of cyclic imine toxins, which are potent neurotoxins that target nicotinic acetylcholine receptors.

properties

CAS RN

193472-62-7

Product Name

2-(Methylaminomethylidene)cyclopentane-1,3-dione

Molecular Formula

C7H9NO2

Molecular Weight

139.15 g/mol

IUPAC Name

3-hydroxy-2-(methyliminomethyl)cyclopent-2-en-1-one

InChI

InChI=1S/C7H9NO2/c1-8-4-5-6(9)2-3-7(5)10/h4,9H,2-3H2,1H3

InChI Key

WUIWOXSPCNAGIR-UHFFFAOYSA-N

SMILES

CN=CC1=C(CCC1=O)O

Canonical SMILES

CNC=C1C(=O)CCC1=O

synonyms

1,3-Cyclopentanedione, 2-[(methylamino)methylene]- (9CI)

Origin of Product

United States

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